molecular formula C26H46N2O B3336807 N-(4-Methylphenyl)-N'-octadecylurea CAS No. 38428-70-5

N-(4-Methylphenyl)-N'-octadecylurea

Cat. No. B3336807
CAS RN: 38428-70-5
M. Wt: 402.7 g/mol
InChI Key: PNUBGRZSKZFJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-N'-octadecylurea (MOU) is a synthetic compound that belongs to the class of urea derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

N-(4-Methylphenyl)-N'-octadecylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(4-Methylphenyl)-N'-octadecylurea has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with drugs. In material science, N-(4-Methylphenyl)-N'-octadecylurea has been used as a surfactant and dispersant for nanoparticles and as a lubricant additive. In agriculture, N-(4-Methylphenyl)-N'-octadecylurea has been studied as a plant growth regulator and as a pesticide.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N'-octadecylurea is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of membrane integrity. N-(4-Methylphenyl)-N'-octadecylurea has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. It has also been shown to disrupt the membrane integrity of bacteria and viruses, leading to their death.
Biochemical and physiological effects:
N-(4-Methylphenyl)-N'-octadecylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-Methylphenyl)-N'-octadecylurea can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. In vivo studies have shown that N-(4-Methylphenyl)-N'-octadecylurea can reduce tumor growth in mice and improve the survival rate of infected animals. N-(4-Methylphenyl)-N'-octadecylurea has also been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

N-(4-Methylphenyl)-N'-octadecylurea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(4-Methylphenyl)-N'-octadecylurea also has some limitations, such as its low water solubility and potential toxicity. Therefore, precautions should be taken when handling N-(4-Methylphenyl)-N'-octadecylurea, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of N-(4-Methylphenyl)-N'-octadecylurea. One direction is to investigate its potential as a drug delivery system for various drugs. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further studies are needed to determine its safety profile and potential toxic effects. Finally, the development of new synthesis methods and the optimization of reaction conditions could lead to improved yields and new derivatives of N-(4-Methylphenyl)-N'-octadecylurea with enhanced properties.
Conclusion:
In conclusion, N-(4-Methylphenyl)-N'-octadecylurea is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its mechanism of action involves the inhibition of enzymes and the disruption of membrane integrity. N-(4-Methylphenyl)-N'-octadecylurea has several biochemical and physiological effects, including antitumor, antiviral, and antibacterial activities. N-(4-Methylphenyl)-N'-octadecylurea has several advantages for lab experiments, but precautions should be taken when handling it. Finally, there are several future directions for the study of N-(4-Methylphenyl)-N'-octadecylurea, including its potential as a drug delivery system, plant growth regulator, and pesticide.

properties

IUPAC Name

1-(4-methylphenyl)-3-octadecylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUBGRZSKZFJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304122
Record name N-(4-Methylphenyl)-N'-octadecylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-N'-octadecylurea

CAS RN

38428-70-5
Record name NSC164274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)-N'-octadecylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylphenyl)-N'-octadecylurea
Reactant of Route 2
Reactant of Route 2
N-(4-Methylphenyl)-N'-octadecylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-Methylphenyl)-N'-octadecylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-Methylphenyl)-N'-octadecylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-Methylphenyl)-N'-octadecylurea
Reactant of Route 6
Reactant of Route 6
N-(4-Methylphenyl)-N'-octadecylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.